molecular formula C15H18N4O B7477581 N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide

N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7477581
M. Wt: 270.33 g/mol
InChI Key: RADDKTCWSPSKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CTB or Cyclohexylthiophthalimide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological processes and has shown promising results in numerous preclinical studies.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide is not fully understood, but it is believed to modulate various biological processes, including the regulation of gene expression, protein synthesis, and cellular signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases, which play crucial roles in regulating cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. This compound has also been shown to modulate the immune system, leading to the activation of immune cells and the production of cytokines.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for synthesis and purification.

Future Directions

There are several future directions for research on N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of this compound as a tool compound for exploring biological processes and identifying new drug targets is an exciting area of research.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide involves the reaction of cyclohexylamine and 4-(1,2,4-triazol-1-yl)benzoic acid, followed by cyclization with phthalic anhydride. The resulting compound is then purified using various chromatographic techniques to obtain pure this compound.

Scientific Research Applications

N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(18-13-4-2-1-3-5-13)12-6-8-14(9-7-12)19-11-16-10-17-19/h6-11,13H,1-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADDKTCWSPSKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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